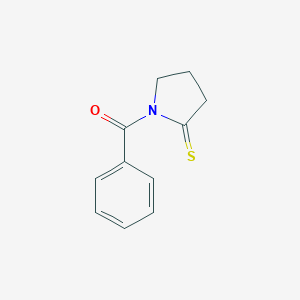
Phenyl(2-thioxopyrrolidin-1-yl)methanone
Description
Phenyl(2-thioxopyrrolidin-1-yl)methanone is a thiocarbonyl-containing compound featuring a pyrrolidine ring substituted with a thioxo (C=S) group at the 2-position and a phenyl ketone moiety. The thioxo group distinguishes it from oxygen-containing analogs (e.g., pyrrolidin-1-yl methanones) and may enhance lipophilicity, alter electronic properties, and influence metabolic stability or bioactivity . The following analysis extrapolates insights from structurally related compounds.
Properties
CAS No. |
147354-42-5 |
|---|---|
Molecular Formula |
C11H11NOS |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
phenyl-(2-sulfanylidenepyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C11H11NOS/c13-11(9-5-2-1-3-6-9)12-8-4-7-10(12)14/h1-3,5-6H,4,7-8H2 |
InChI Key |
WALPPOPBOGVCTR-UHFFFAOYSA-N |
SMILES |
C1CC(=S)N(C1)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1CC(=S)N(C1)C(=O)C2=CC=CC=C2 |
Synonyms |
2-Pyrrolidinethione, 1-benzoyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Limitations
- Absence of Direct Data: No experimental data (e.g., spectroscopic, biological) for Phenyl(2-thioxopyrrolidin-1-yl)methanone are available in the provided evidence. Comparisons rely on structural analogs.
- Hypothetical Predictions: Solubility: Reduced aqueous solubility compared to CAS 69433-27-8 due to increased hydrophobicity from the thioxo group. Reactivity: Potential for nucleophilic attack at the thiocarbonyl group, unlike stable ketones in –3.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


